[5'-13C]ribothymidine
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6-,7-,9-/m1/s1/i3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRXFEITVBNRMK-DJLCBFSESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)[13CH2]O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Isotopic Labeling Strategies for 5 13c Ribothymidine
Chemical Synthesis Routes for [5'-¹³C]Ribothymidine and its Derivatives
The foundation for producing [5'-¹³C]ribothymidine lies in sophisticated organic synthesis, which allows for the precise placement of the isotopic label.
A critical challenge in any nucleoside synthesis is the stereoselective formation of the glycosidic bond, which connects the nucleobase (thymine) to the ribose sugar. In naturally occurring ribonucleosides, this bond adopts the β-configuration. Achieving high diastereoselectivity for the β-anomer is paramount, as the α-anomer is biologically non-functional in canonical nucleic acids and would complicate structural analyses.
Synthetic strategies to control this stereochemistry often involve:
Participation of Neighboring Groups: Using a protecting group at the 2'-position of the ribose precursor that can participate in the reaction, shielding the β-face of the anomeric center and directing the incoming nucleobase to the desired orientation.
Lewis Acid Catalysis: Employing Lewis acids to activate the ribose donor and control the stereochemical outcome of the glycosylation reaction. The choice of catalyst, solvent, and temperature can significantly influence the ratio of β to α anomers.
Silylation of the Nucleobase: Activating the thymine (B56734) base, for example by silylation with reagents like hexamethyldisilazane (B44280) (HMDS), enhances its nucleophilicity for coupling with an activated ribose derivative, often favoring the formation of the desired β-isomer.
The successful synthesis of [5'-¹³C]ribothymidine relies on these established principles to ensure that the final product possesses the correct anomeric configuration for biological relevance.
The specific placement of the ¹³C label at the 5'-position necessitates a synthetic route that begins with a ¹³C-labeled precursor or incorporates the label at a key step. An efficient and well-documented strategy involves the synthesis of a D-[5-¹³C]ribose derivative, which then serves as the labeled sugar backbone for nucleoside construction.
A representative synthetic pathway includes the following key steps:
Label Incorporation via Wittig Reaction: The synthesis can start from a protected four-carbon sugar aldehyde, such as a 4-aldehydo-D-erythrose derivative. The crucial ¹³C label is introduced using a Wittig reaction with a ¹³C-labeled phosphonium (B103445) ylide (e.g., generated from Ph₃P¹³CH₃I). This reaction specifically forms the C4-C5 bond of the pentose (B10789219) sugar, ensuring the label is at the 5'-position.
Stereocontrolled Dihydroxylation: Following the introduction of the label, a diastereoselective dihydroxylation (e.g., using osmium tetroxide) is performed to correctly establish the stereocenters at the C2 and C3 positions of the open-chain sugar.
Cyclization and Protection: The resulting labeled, open-chain sugar is then cyclized to form the furanose ring. This step is often acid-catalyzed and is followed by the introduction of protecting groups (e.g., benzoyl or acetyl groups) on the hydroxyls to prevent side reactions during the subsequent glycosylation step.
Glycosylation: The protected D-[5-¹³C]ribofuranose is then coupled with activated thymine to form the protected [5'-¹³C]ribothymidine.
Deprotection: Finally, all protecting groups are removed to yield the target molecule, [5'-¹³C]ribothymidine.
This precursor-driven approach provides an unambiguous method for incorporating the ¹³C label with high efficiency and positional certainty.
Chemo-Enzymatic Synthesis and In Vitro Transcription Incorporating Labeled Precursors
While chemical synthesis is ideal for producing the labeled nucleoside, incorporating it into a long RNA polymer is most efficiently achieved through enzymatic methods. Chemo-enzymatic synthesis bridges these two methodologies.
The process typically involves two major stages:
Enzymatic Phosphorylation: The chemically synthesized [5'-¹³C]ribothymidine is converted into its biologically active triphosphate form, [5'-¹³C]ribothymidine-5'-triphosphate ([5'-¹³C]rTTP). This is accomplished using a series of specific kinases that sequentially add three phosphate (B84403) groups to the 5'-hydroxyl. This enzymatic approach is highly efficient and avoids the harsh conditions often required for chemical phosphorylation.
In Vitro Transcription (IVT): The resulting [5'-¹³C]rTTP is then used as a substrate for a DNA-dependent RNA polymerase, most commonly T7 RNA polymerase. In an IVT reaction, a linear DNA template containing a T7 promoter sequence is supplied along with the four necessary ribonucleoside triphosphates (ATP, GTP, CTP, and the labeled UTP analog, [5'-¹³C]rTTP). The polymerase transcribes the DNA template, incorporating the ¹³C-labeled thymidine (B127349) analog at every corresponding adenine (B156593) position in the template DNA, thereby producing an RNA molecule where all uridine (B1682114) residues are replaced by [5'-¹³C]ribothymidine.
This powerful combination allows for the production of milligram quantities of RNA that are uniformly labeled at all ribothymidine residues, ready for biophysical studies.
Advanced Isotopic Enrichment Techniques for RNA Integration
For detailed NMR analysis of large and complex RNA molecules, uniform labeling can lead to overly complex spectra with significant signal overlap. Advanced techniques have therefore been developed to incorporate isotopic labels at specific, pre-determined sites, which greatly simplifies spectral analysis.
Incorporating a single [5'-¹³C]ribothymidine molecule at a specific position within an RNA sequence is crucial for probing local structure and dynamics. The primary method for achieving this is through chemical synthesis.
Solid-Phase Phosphoramidite (B1245037) Synthesis: This is the most common and precise method for site-specific labeling. The [5'-¹³C]ribothymidine nucleoside is first converted into a phosphoramidite building block. This involves protecting the hydroxyl groups and attaching a reactive phosphoramidite group to the 3'-hydroxyl. This labeled building block is then used at the desired cycle during automated solid-phase synthesis of the RNA oligoribonucleotide. This approach offers complete control over the label's position.
Enzymatic Ligation: An alternative for larger RNAs involves synthesizing a short, site-specifically labeled RNA fragment using the phosphoramidite method and then ligating it to other, unlabeled RNA fragments using an enzyme like T4 RNA ligase. This segmental labeling approach allows for the creation of large, site-specifically labeled RNA molecules that are difficult to access by total chemical synthesis.
The choice between uniform and selective labeling depends entirely on the size of the RNA system and the specific scientific question being addressed. [5'-¹³C]ribothymidine is a key reagent for selective labeling strategies.
Uniform labeling , achieved through IVT with all four rNTPs being isotopically enriched, is suitable for smaller RNAs (typically <30 nucleotides). For larger systems, however, the sheer number of NMR signals leads to severe spectr
Application in Advanced Spectroscopic Investigations of Rna Structure and Dynamics
Nuclear Magnetic Resonance (NMR) Spectroscopy of [5'-13C]Ribothymidine-Containing RNAs
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for studying biomolecules at atomic resolution in a solution state. The introduction of a ¹³C label at a specific site, such as the 5'-position of ribothymidine, significantly enhances the power of NMR for RNA analysis. This specific label acts as a spectroscopic beacon, simplifying complex spectra and enabling a range of sophisticated experiments to probe structure, dynamics, and interactions.
A prerequisite for any detailed NMR study is the unambiguous assignment of signals to specific nuclei in the molecule. The dense overlap of proton signals in RNA, particularly in the ribose region, makes this a formidable challenge. nih.gov The incorporation of a ¹³C label at the 5'-position of ribothymidine provides a crucial starting point for assignment.
Methodologies leveraging the ¹³C label include:
Heteronuclear Correlation Experiments: Two-dimensional (2D) and three-dimensional (3D) experiments like ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Quantum Coherence (HMQC) correlate the ¹³C nucleus with its directly attached protons (H5' and H5''). Since the location of the label is known, the corresponding cross-peak in the spectrum can be definitively assigned to the 5'-position of the specific ribothymidine residue.
¹³C-Directed TOCSY and NOESY: Once the H5'/H5'' protons are identified, their magnetisation can be transferred to other protons within the same ribose spin system using a Total Correlated Spectroscopy (TOCSY) experiment, facilitating the assignment of the entire sugar pucker. Similarly, Nuclear Overhauser Effect Spectroscopy (NOESY) experiments can identify protons that are spatially close to the H5'/H5'' protons, providing distance constraints for structure calculation.
Direct Carbon Detection: For larger RNA molecules where proton detection suffers from broad lines, ¹³C-direct detected NMR experiments can be employed. nih.gov These methods exploit the larger chemical shift dispersion of carbon to achieve better resolution, and the specific label in this compound provides a sensitive and specific signal to monitor. nih.govhuji.ac.il
These assignment strategies, anchored by the known position of the ¹³C label, significantly reduce ambiguity and accelerate the process of resonance assignment, which is a critical and often rate-limiting step in the structural analysis of RNA. nih.gov
RNA molecules are not static entities; they exhibit a range of motions across various timescales that are fundamental to their biological functions. nih.govnih.gov NMR relaxation experiments are uniquely suited to characterize these dynamics at a per-residue level. By measuring the relaxation rates of the ¹³C nucleus in this compound, one can gain quantitative insights into the local flexibility of the RNA backbone at that specific position.
Key relaxation parameters measured for the 5'-¹³C nucleus include:
T1 (Spin-Lattice) Relaxation: Measures the rate at which the nucleus returns to its equilibrium state after perturbation. It is sensitive to fast motions on the picosecond to nanosecond timescale.
T1ρ (Spin-Lattice Relaxation in the Rotating Frame): Similar to T1, but measured in the presence of a "spin-lock" field, making it sensitive to slower motions in the microsecond to millisecond range.
Heteronuclear Nuclear Overhauser Effect (hetNOE): Measures the change in the ¹³C signal intensity upon saturation of the attached protons. It is also sensitive to fast ps-ns motions.
These data are often analyzed using the "model-free" formalism, which provides a quantitative description of the internal motions without assuming a specific physical model. nih.gov This analysis yields parameters such as the generalized order parameter (S²), which describes the spatial restriction of the C5'-H5' bond vector, and the effective correlation time (τe) for internal motions. Studies have revealed complex patterns of motion in RNA, where loop regions exhibit significant flexibility, allowing the molecule to sample multiple conformations to facilitate binding to other molecules. nih.gov
| Relaxation Parameter | Timescale of Motion Detected | Information Gained |
| T1 (Spin-Lattice) | Picosecond - Nanosecond | Amplitude and frequency of fast local bond vector motions. |
| T1ρ (Rotating Frame) | Microsecond - Millisecond | Presence of slower conformational exchange processes. |
| ¹³C{¹H} hetNOE | Picosecond - Nanosecond | Amplitude of fast internal motions; high values indicate rigidity. |
The specific labeling of ribothymidine allows for precise monitoring of its involvement in interactions with proteins and small molecule ligands. nih.gov When a protein or ligand binds to the RNA, the local chemical environment around the binding site is altered, which can be detected by NMR as changes in the signals from the labeled nucleotide.
Two primary NMR methods are used to map these interaction surfaces:
Chemical Shift Perturbation (CSP): Upon addition of a binding partner, changes in the chemical shifts of the ¹H and ¹³C nuclei of the labeled ribothymidine are monitored. Nucleotides experiencing significant chemical shift changes are identified as being at or near the binding interface. This method is effective for characterizing the binding site and determining binding affinities. utoronto.ca
Cross-Saturation Transfer (CST): In this experiment, the binding partner (e.g., a protein) is selectively saturated with radiofrequency pulses. This saturation can be transferred via spin diffusion to the RNA at the binding interface, leading to a decrease in the signal intensity of the involved RNA nuclei. Monitoring the signal intensity of the 5'-¹³C of ribothymidine during such an experiment can reveal its direct proximity to the protein.
These approaches are powerful for identifying the specific nucleotides that mediate molecular recognition, providing crucial information for understanding the structural basis of RNA-protein and RNA-ligand complexes. nih.govunc.edu
Studying large RNAs (>30 kDa) and their complexes with solution NMR is challenging due to rapid signal decay (transverse relaxation), which leads to broad, poorly resolved peaks. Transverse Relaxation-Optimized Spectroscopy (TROSY) is a powerful technique that mitigates this problem by selecting the narrowest, most slowly relaxing signal component in coupled spin systems. rsc.org
While methyl-TROSY, which focuses on ¹³CH₃ groups, is a particularly effective application due to the favorable relaxation properties of methyl groups, the TROSY principle can be applied to other ¹³C-¹H pairs as well. nih.govresearchgate.net The ¹³C label at the 5'-position of ribothymidine, with its attached H5' and H5'' protons, can be utilized in ¹H-¹³C TROSY-based experiments. duke.edu These experiments significantly enhance spectral quality for large systems, allowing for the study of RNA structure and dynamics in high-molecular-weight complexes that were previously intractable by conventional NMR methods. nih.govresearchgate.net
For ribothymidine, which contains a methyl group on its base, a complementary strategy involves specific ¹³C-labeling of this methyl group to perform methyl-TROSY experiments. utoronto.ca While distinct from a 5'-¹³C label, this highlights the utility of isotopic labeling at various positions on ribothymidine for studying large RNA systems. The combination of different labeling schemes, including this compound, provides a more complete picture of the structure and function of large ribonucleoprotein assemblies.
Ribothymidine is a functionally important modified nucleoside, most famously found in the TΨC loop of transfer RNA (tRNA). nih.gov This loop is a critical motif for the correct tertiary folding of tRNA and its interaction with the ribosome. Placing a ¹³C label at the 5'-position of this specific ribothymidine provides a unique probe to investigate these crucial long-range interactions.
By using ¹³C-edited NOESY experiments, it is possible to unambiguously detect spatial proximities between the protons attached to the labeled 5'-carbon and other protons throughout the RNA molecule. These Nuclear Overhauser Effects (NOEs) provide distance constraints that are essential for defining the global fold of the RNA. For instance, NOEs between the labeled ribothymidine in the TΨC loop and nucleotides in the D-loop are hallmark interactions that stabilize the L-shaped tertiary structure of tRNA. The ability to selectively observe signals from the labeled site greatly simplifies the complex NOESY spectra of RNA, facilitating the identification of these key tertiary contacts.
Mass Spectrometry-Based Analytical Workflows for Labeled Ribonucleosides
Mass spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. When combined with isotopic labeling, it becomes a powerful tool for the quantitative analysis of biomolecules. A typical workflow for analyzing this compound-containing RNA involves liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov
The general workflow is as follows:
RNA Isolation: The RNA containing the ¹³C-labeled nucleoside is extracted from the biological source and purified.
Enzymatic Digestion: The purified RNA is completely hydrolyzed into its constituent ribonucleosides using a cocktail of enzymes such as nuclease P1 and phosphodiesterase.
LC Separation: The resulting mixture of ribonucleosides is separated using high-performance liquid chromatography (HPLC), which resolves the different nucleosides based on their physicochemical properties.
MS Detection and Quantification: The separated nucleosides are introduced into the mass spectrometer. The instrument can readily distinguish between unlabeled ribothymidine and this compound due to the mass difference of approximately 1 Da imparted by the ¹³C isotope. By comparing the signal intensities of the labeled and unlabeled forms, the abundance and turnover rate of the modification can be precisely quantified. nih.govnih.gov
This approach, often termed ¹³C-dynamods, is particularly useful for studying the dynamics of RNA modifications and turnover in living cells. nih.gov By introducing a ¹³C-labeled precursor, researchers can trace its incorporation into RNA and measure the rate at which modified nucleosides are synthesized and degraded, providing critical insights into the regulation of RNA processing and function. researchgate.net
| Compound | Unlabeled Monoisotopic Mass (Da) | [5'-¹³C] Labeled Mass (Da) | Mass Shift (Da) |
| Ribothymidine | 258.0903 | 259.0936 | +1.0033 |
Development of High-Resolution Mass Spectrometry for Quantitative Analysis
High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-MS), is a cornerstone technique for the sensitive and accurate quantification of modified nucleosides in RNA. However, the accuracy of these measurements can be compromised by matrix effects, where other molecules in the sample interfere with the ionization of the target analyte, leading to ion suppression or enhancement.
The use of stable isotope-labeled internal standards is the gold standard for overcoming these challenges. This compound is ideally suited for this role in the quantitative analysis of natural ribothymidine. Because the 13C label only minimally alters its chemical properties, this compound co-elutes with the unlabeled (endogenous) ribothymidine during liquid chromatography. researchgate.net However, it is easily distinguished by its mass in the mass spectrometer.
The analytical workflow involves adding a precise, known amount of this compound to a biological sample containing an unknown quantity of natural ribothymidine prior to processing and analysis. During LC-MS/MS analysis, both the labeled standard and the unlabeled analyte are detected. Any variations in sample preparation, injection volume, or ionization efficiency will affect both molecules equally. nih.govfoodriskmanagement.com By comparing the signal intensity of the endogenous ribothymidine to that of the known amount of the this compound internal standard, a highly accurate and precise quantification of the endogenous nucleoside can be achieved. nih.govrsc.org This stable isotope dilution mass spectrometry approach is critical for reliably determining the levels of ribothymidine in different cell types, tissues, or disease states.
| Compound | Chemical Formula | Monoisotopic Mass (Da) | Role in Quantitative MS |
|---|---|---|---|
| Ribothymidine (m5U) | C10H14N2O6 | 258.0852 | Analyte |
| This compound | C913CH14N2O6 | 259.0885 | Internal Standard |
Integration with Metabolomics and Flux Analysis for Biosynthetic Pathway Elucidation
Beyond its use as an internal standard for static quantification, this compound serves as a valuable tracer for dynamic studies of RNA metabolism. When introduced to cells or organisms, this labeled nucleoside can be taken up and incorporated into various metabolic pathways. This approach, known as stable isotope tracing, is a key component of metabolomics and metabolic flux analysis (MFA). vanderbilt.edu
By tracking the fate of the 13C atom from this compound as it moves through the cellular metabolic network, researchers can elucidate the biosynthetic and degradation pathways of ribothymidine and related molecules. semanticscholar.orgnih.gov For example, after administering this compound to a cell culture, samples can be collected over time. The RNA is then isolated, digested into individual nucleosides, and analyzed by mass spectrometry.
The mass spectrometer can detect not only the incorporation of this compound into RNA but also the appearance of the 13C label in downstream metabolites. If ribothymidine is salvaged and its ribose moiety is used for the synthesis of other nucleosides, the 13C label will appear in those molecules. The rate at which the label is incorporated into different molecules provides quantitative data on the flow, or "flux," through specific metabolic pathways. nih.gov This information is crucial for understanding how RNA modification pathways are regulated and how they respond to cellular signals or stress. nih.govbiorxiv.org
For instance, by measuring the isotopic enrichment in various metabolites over time, a kinetic profile of the pathway can be constructed. This allows for the calculation of reaction rates and provides a dynamic view of cellular metabolism that is unattainable through simple quantification alone. nih.gov
| Metabolite | Mass Shift due to 13C | Time Point 1 (Relative Abundance) | Time Point 2 (Relative Abundance) | Inference |
|---|---|---|---|---|
| This compound | +1 Da | 100% | 85% | Uptake and metabolism of the tracer. |
| Metabolite X | +1 Da | 5% | 10% | Metabolite X is a downstream product of ribothymidine metabolism. |
| Metabolite Y | +1 Da | <1% | 5% | Metabolite Y is further down the pathway or part of a slower pathway. |
Mechanistic and Functional Elucidations of Ribothymidine Via Isotopic Probing
Investigation of Ribothymidine Biosynthetic Pathways and Enzymes
The biosynthesis of ribothymidine (m⁵U), a post-transcriptional modification found in the T-loop of most transfer RNAs (tRNAs), is a critical process for ensuring proper tRNA structure and function. Isotopic probing, particularly with compounds like [5'-¹³C]ribothymidine, provides a powerful tool for dissecting the enzymatic mechanisms and metabolic pathways involved.
Ribothymidine is synthesized by the methylation of the uridine (B1682114) residue at position 54 (U54) in the T-loop of tRNA. This reaction is catalyzed by a class of enzymes known as tRNA (m⁵U54) methyltransferases, with the most well-studied examples being TrmA in Escherichia coli and its homolog Trm2 in Saccharomyces cerevisiae. oup.com The methyl group donor for this reaction is S-adenosyl-L-methionine (SAM). oup.comnih.gov
The catalytic mechanism of these enzymes is well-characterized. It involves a conserved cysteine residue within the enzyme's active site that acts as a nucleophile. oup.comnih.gov The process proceeds through the following key steps:
Nucleophilic Attack: The catalytic cysteine sulfhydryl group attacks the C6 position of the target uridine base. nih.gov This forms a covalent intermediate between the enzyme and the tRNA substrate.
Methyl Transfer: The formation of this adduct facilitates the nucleophilic attack by the C5 carbon of the uridine on the methyl group of the SAM cofactor. nih.gov This transfers the methyl group to the uridine base.
Proton Abstraction and Resolution: A conserved glutamate residue acts as a general base to abstract a proton from the C5 position. nih.gov This leads to the elimination of the enzyme, regenerating the active site and releasing the newly modified tRNA containing ribothymidine at position 54. nih.gov
Structural and biochemical studies have identified key residues, beyond the catalytic cysteine, that are crucial for RNA binding and catalysis. oup.com These include residues that interact with the target uridine and others that are important for recognizing the tertiary structure of the T-loop and D-loop interaction. oup.com
Isotopic labeling is a fundamental technique for tracing the biosynthesis and metabolic fate of molecules within a cell. nih.govmusechem.com The use of precursors labeled with stable isotopes, such as ¹³C in [5'-¹³C]ribothymidine, allows researchers to follow the incorporation of the label into tRNA and other cellular components using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Such tracing studies are essential for elucidating biosynthetic pathways. For ribothymidine, two distinct pathways have been identified in bacteria:
S-adenosylmethionine (SAM)-dependent pathway: This is the most common pathway, utilized by gram-negative bacteria like E. coli, where tRNA methyltransferases use SAM as the direct methyl donor. nih.gov
Tetrahydrofolate-dependent pathway: In many gram-positive bacteria, the biosynthesis of ribothymidine is dependent on tetrahydrofolate as the source of the one-carbon unit for methylation. nih.gov
Tracer studies using isotopically labeled precursors can definitively distinguish between these pathways. For example, feeding cells a ¹³C-labeled precursor specific to the tetrahydrofolate pathway would result in ¹³C-labeled ribothymidine in gram-positive bacteria but not in gram-negative bacteria that rely solely on SAM. These experiments, often combined with the use of inhibitors like trimethoprim (which blocks the tetrahydrofolate pathway), have been instrumental in mapping the distribution of these biosynthetic routes across different microorganisms. nih.gov
Role of Ribothymidine in Transfer RNA Structural Integrity and Stability
The presence of modified nucleosides, including ribothymidine, is crucial for the structural integrity and stability of tRNA molecules. mdpi.com The addition of a single methyl group at the C5 position of U54 has significant consequences for the biophysical properties of the entire tRNA molecule.
One of the most well-documented roles of ribothymidine is its contribution to the thermal stability of tRNA. The iconic L-shaped tertiary structure of tRNA is stabilized by interactions between the D-loop and the T-loop. The ribothymidine at position 54 (T54) is a key player in this interaction.
| tRNA Species | Modification at Position 54 | Melting Temperature (Tm) | Relative Stability Change |
|---|---|---|---|
| E. coli tRNAMet (Wild Type) | Ribothymidine (T54) | ~78°C | Baseline |
| E. coli tRNAMet (Mutant) | Uridine (U54) | ~72°C | -6°C |
| T. thermophilus tRNAMet | 2-Thioribothymidine (s²T54) | ~85°C | +7°C |
Data compiled from studies on tRNA thermal stability, demonstrating the stabilizing effect of the ribothymidine modification compared to unmodified uridine. nih.govoup.comoup.com
More importantly, ribothymidine at position 54 is essential for the canonical tertiary interaction with adenosine at position 58 (A58). nih.gov This T54-A58 interaction, which is a reverse Hoogsteen base pair, is a cornerstone of the tRNA L-shape, effectively locking the T-loop and the variable loop together. nih.gov The methylation of U54 to T54 stabilizes this critical interaction, thereby rigidifying the entire tRNA core and ensuring the correct global architecture required for its function in protein synthesis. mdpi.commdpi.com
Functional Implications in Ribonucleic Acid Biology and Cellular Processes
While cells lacking the enzyme to produce ribothymidine are often viable under standard laboratory conditions, the universal conservation of this modification points to its crucial role in optimizing cellular function. pnas.org The structural stability conferred by ribothymidine translates into significant functional consequences for tRNA biology and cellular processes.
The presence of m⁵U54 has been shown to modulate the dynamics of the ribosome during translation. pnas.org Studies indicate that tRNAs lacking this modification are less sensitive to certain translocation inhibitors, suggesting that m⁵U54 acts as a key modulator of the ribosome's movement along the mRNA. biorxiv.org This implies a role for ribothymidine in controlling the speed and fidelity of protein synthesis.
Furthermore, the installation of m⁵U54 appears to be a critical step in tRNA maturation, influencing the subsequent modification of other nucleotides, particularly in the anticodon loop. biorxiv.org This suggests that m⁵U54 acts as a checkpoint, ensuring the proper folding and processing of the entire tRNA molecule. The subtle impact of this single methyl group has broad consequences for gene expression, especially under conditions of cellular stress. pnas.org In vitro protein synthesis experiments have also shown that the ribothymidine content of tRNA can be directly correlated with its efficiency in polypeptide synthesis. nih.gov These diverse roles highlight how RNA modifications regulate cellular processes ranging from metabolism to the stress response. frontiersin.org
Influence on Translational Fidelity and Efficiency of Protein Synthesis
The modification is thought to contribute to this efficiency by stabilizing the tertiary structure of the tRNA molecule. This structural stabilization is crucial for efficient interaction with the ribosome and for maintaining the correct reading frame during elongation. While a direct, causal link between ribothymidine and translational fidelity (the accuracy of codon recognition) is still being fully elucidated, its influence on the speed of ribosome translocation can indirectly affect accuracy. By helping to maintain a consistent and optimal rate of translocation, ribothymidine may contribute to the prevention of frameshift errors. Knockdown of the human enzyme responsible for m5U54 synthesis has been shown to reduce translational fidelity, supporting a role for this modification in maintaining accuracy. nih.gov
| Ribothymidine Content in tRNAPhe | Apparent Michaelis Constant (Km) | Apparent Maximum Velocity (Vmax) of Poly(Phe) Synthesis |
|---|---|---|
| Low | Essentially Unchanged | Lower |
| High | Essentially Unchanged | Increased |
Modulation of Ribosome-tRNA Interaction Dynamics
The m5U54 modification is a key modulator of the physical interaction between the tRNA molecule and the ribosome during translation. Specifically, it influences the dynamics of ribosome translocation, the process by which the ribosome moves one codon down the mRNA. The TΨC loop, where ribothymidine resides, forms critical interactions with the ribosome, and the rigidity and conformation of this loop are important for the translocation step.
| tRNA Type | Condition | Ribosome Translocation |
|---|---|---|
| Wild-Type (with m5U54) | No Inhibitor | Normal |
| Wild-Type (with m5U54) | Hygromycin B | Blocked |
| m5U54-deficient | No Inhibitor | Normal |
| m5U54-deficient | Hygromycin B | Permitted (Desensitized) |
Role in Cellular Adaptation to Environmental Conditions and Stress Responses
The modification status of tRNA populations can change dynamically in response to environmental stressors such as nutrient availability, temperature changes, and oxidative stress. biorxiv.org These changes in the "tRNA epitranscriptome" are a key part of cellular adaptation, allowing for the selective translation of proteins needed to survive the stressful conditions. tRNA modifications can influence codon-biased translation, effectively prioritizing the synthesis of stress-response proteins whose mRNAs are enriched in specific codons.
While much of the research has focused on anticodon loop modifications, core modifications like ribothymidine are also implicated in stress responses. For example, the absence of the enzyme that installs m5U54 in Saccharomyces cerevisiae (Trm2) leads to altered sensitivity to translational inhibitors, particularly under stress conditions. nih.gov Cells lacking m5U54 show increased resistance to hygromycin B and paromomycin but increased sensitivity to cycloheximide. nih.gov This demonstrates that the presence of ribothymidine is not just for housekeeping translational functions but also plays a role in fine-tuning the translational machinery to cope with cellular stress. This adaptive role underscores the importance of tRNA modifications in connecting environmental signals to the regulation of gene expression at the translational level.
Comparative Academic Studies with Unmodified Uridine and Other Modified Nucleosides
Comparative studies analyzing tRNAs with and without ribothymidine at position 54 have been instrumental in defining its specific functions. A primary role of ribothymidine is the thermal stabilization of the tRNA's tertiary structure. Proton magnetic resonance studies comparing methionine tRNAs from different organisms have quantified this effect. A tRNA containing an unmodified uridine at position 54 has a melting temperature 6°C lower than its counterpart containing ribothymidine. nih.gov Conversely, a tRNA with the hypermodified 2-thioribothymidine at the same position has a melting temperature 7°C higher than the one with standard ribothymidine. nih.gov This demonstrates a clear hierarchy of structural stabilization provided by these modifications.
Functionally, this structural stabilization translates into more efficient protein synthesis. As previously noted, studies on mammalian tRNAPhe populations that naturally contain a mixture of molecules with either uridine or ribothymidine at the equivalent position have shown a direct correlation between the level of ribothymidine and the maximum velocity of translation. nih.gov tRNAs that completely lack ribothymidine and instead have an unmodified uridine are functional but support a lower rate of protein synthesis. nih.gov This highlights that while uridine is sufficient for the basic function of the tRNA, the methylation to form ribothymidine is an optimization that enhances the efficiency and stability of the translational apparatus.
| Nucleoside at Position 54 | Effect on tRNA Melting Temperature (Tm) | Impact on Translational Efficiency |
|---|---|---|
| Uridine (Unmodified) | Tm is 6°C lower than with Ribothymidine | Lower Vmax |
| Ribothymidine (m5U) | Baseline | Higher Vmax |
| 2-Thioribothymidine (s2T) | Tm is 7°C higher than with Ribothymidine | Not specified in comparative efficiency studies |
Computational Approaches and Theoretical Modeling in Conjunction with 5 13c Ribothymidine Research
Molecular Dynamics Simulations for Conformational Ensemble Analysis of Labeled RNA
Molecular Dynamics (MD) simulations are a cornerstone of computational structural biology, used to explore the dynamic nature of macromolecules like RNA. nih.govnist.gov When studying RNA containing [5'-13C]ribothymidine, MD simulations provide a way to generate a comprehensive ensemble of conformations that the molecule can adopt in solution. While the mass difference from the 13C label itself has a negligible effect on the physics of a classical MD simulation, the true synergy comes from using the simulation to interpret and refine experimental data obtained from the labeled site. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary experimental technique that benefits from 13C labeling. mdpi.comresearchgate.net NMR parameters such as Nuclear Overhauser Effects (NOEs), scalar couplings, and residual dipolar couplings (RDCs) are exquisitely sensitive to the local conformation and dynamics of the RNA molecule. researchgate.net However, these experimental measurements often represent an average over all the conformations present in solution. biorxiv.org
MD simulations can bridge this gap by generating explicit structural ensembles. The theoretical NMR parameters can be back-calculated from the simulation trajectory and compared with the experimental data from the this compound-containing RNA. nih.govnih.gov Discrepancies between the calculated and experimental values can then be used to refine the computational force field or to re-weight the conformational ensemble to better represent the true distribution of structures in solution, a process often guided by the maximum entropy principle. biorxiv.org This integrated approach allows for a more accurate and detailed description of the RNA's conformational landscape, including the populations of minor or transient states that may be functionally important. nih.govoup.com
| Conformational State ID | Description | Key Dihedral Angles (γ / ϵ) | Population in Unrefined MD Ensemble (%) | Population after NMR Restraint-Based Reweighting (%) |
|---|---|---|---|---|
| State A | Canonical A-form Helix | gauche+ / trans | 75 | 65 |
| State B | Bulged-out Nucleotide | trans / gauche- | 15 | 25 |
| State C | Non-canonical Hoogsteen Base Pair | gauche+ / gauche+ | 8 | 8 |
| State D | Transient Unstructured Loop | trans / trans | 2 | 2 |
Quantum Mechanical Calculations for Accurate Spectroscopic Parameter Prediction
Quantum mechanical (QM) calculations are essential for the precise prediction of spectroscopic parameters that are sensitive to the electronic environment of the nucleus, such as NMR chemical shifts. rsc.org For this compound, QM methods, particularly Density Functional Theory (DFT), are employed to calculate the 13C isotropic shielding constant (σ), which is then converted to the chemical shift (δ) relative to a reference standard. nih.govruc.dk
The standard and most widely used approach for calculating NMR shielding tensors is the Gauge-Including Atomic Orbital (GIAO) method. mdpi.comrsc.org The computational protocol involves several steps:
Geometry Optimization: The three-dimensional structure of this compound is optimized using a selected DFT functional (e.g., B3LYP, ωB97X-D) and basis set (e.g., 6-311+G(2d,p), def2-TZVP). acs.orgnih.gov This step is crucial as the calculated shielding constants are highly sensitive to molecular geometry.
Shielding Calculation: Using the optimized geometry, a GIAO-DFT calculation is performed to compute the 13C isotropic shielding values for each carbon atom, including the labeled C5' position.
Chemical Shift Prediction: The calculated shielding constant for the C5' atom is converted to a chemical shift using a linear scaling approach or by subtracting it from the shielding constant of a reference compound like tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. rsc.org
These theoretical predictions are invaluable for several reasons. They can aid in the unambiguous assignment of complex NMR spectra, help distinguish between different possible conformations by comparing predicted shifts for various geometries with experimental data, and provide a benchmark for the accuracy of computational models. nih.govsemanticscholar.org Studies have shown that modern DFT functionals can predict 13C chemical shifts with a root-mean-square deviation (RMSD) of 1.5 to 5 ppm, an accuracy that is often sufficient to resolve structural ambiguities. rsc.orgacs.orgnih.gov
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) at ωB97X-D/def2-SVP Level | Deviation |δexp - δcalc| (ppm) |
|---|---|---|---|
| C2 | 151.5 | 153.2 | 1.7 |
| C4 | 166.3 | 168.5 | 2.2 |
| C5 | 111.8 | 113.1 | 1.3 |
| C6 | 138.2 | 139.9 | 1.7 |
| C1' | 90.1 | 91.5 | 1.4 |
| C2' | 75.4 | 76.2 | 0.8 |
| C3' | 71.0 | 71.6 | 0.6 |
| C4' | 85.9 | 87.0 | 1.1 |
| C5' (13C-labeled) | 61.8 | 62.5 | 0.7 |
| 5-CH3 | 12.5 | 13.4 | 0.9 |
In Silico Modeling of Enzyme-Substrate Complexes and Catalytic Mechanisms
Ribothymidine is a post-transcriptional modification found in the T-loop of most transfer RNAs (tRNAs), where it plays a role in stabilizing the tRNA's tertiary structure. The enzymes responsible for its synthesis, tRNA methyltransferases, are prime targets for in silico modeling. nih.gov Computational studies, particularly those using hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, are employed to elucidate the detailed catalytic mechanisms of these enzymes. biorxiv.orgnih.gov
In a QM/MM simulation, the system is partitioned into two regions:
The QM Region: This includes the atoms directly involved in the chemical reaction—such as the uridine (B1682114) substrate, the methyl donor S-adenosylmethionine (SAM), and the key catalytic residues of the enzyme. This region is treated with a high-level QM method to accurately model bond breaking and formation. mit.edu
The MM Region: The remainder of the enzyme, solvent molecules, and ions are treated with classical Molecular Mechanics (MM) force fields. This approach makes the simulation of the entire enzyme system computationally tractable while focusing resources on the chemically active site. nih.govnih.gov
The use of this compound (or its uridine precursor in the enzyme active site) in these studies is primarily as an experimental anchor. While the simulation models the reaction pathway, transition states, and energy barriers, the 13C label can be used in NMR or vibrational spectroscopy experiments to probe the enzyme-substrate complex. nih.gov For example, changes in the 13C chemical shift upon substrate binding can validate the computationally predicted structure of the Michaelis complex. Furthermore, kinetic isotope effect (KIE) studies, where the reaction rate is compared between 12C and 13C-labeled substrates, can be compared with computationally derived KIEs to validate the predicted transition state structure. This synergy between QM/MM modeling and isotope labeling provides a robust framework for understanding enzyme catalysis at the molecular level. nih.gov
| Enzyme Residue | Substrate Atom/Group | Interaction Type | Typical Distance (Å) in QM/MM Model | Postulated Role |
|---|---|---|---|---|
| Asp177 | Uridine N3-H | Hydrogen Bond | 2.8 | Substrate orientation |
| Cys208 | Uridine C6 | Covalent Adduct (transient) | 1.9 | Nucleophilic attack to activate C5 |
| Arg210 | SAM Carboxylate | Salt Bridge | 3.5 | Cofactor binding |
| Glu60 | Ribose 2'-OH | Hydrogen Bond | 2.9 | Substrate recognition |
| SAM-CH3 | Uridine C5 | Methyl Transfer | ~2.1 (TS) | Electrophilic methyl donation |
Future Perspectives and Emerging Research Directions
Development of Novel Isotope Labeling Technologies for Advanced RNA Probing
The precise introduction of isotopic labels, such as the 13C atom at the 5'-position of ribothymidine, is crucial for high-resolution structural and dynamic studies of RNA. While uniform labeling has been instrumental, it can lead to spectral crowding and complex scalar and dipolar couplings in larger RNAs. acs.org To overcome these challenges, the field is moving towards more sophisticated and selective labeling strategies.
Future advancements are anticipated in both chemical and enzymatic synthesis methods to enhance the efficiency and accessibility of site-specifically labeled ribonucleosides like [5'-13C]ribothymidine. Chemo-enzymatic approaches, which combine the flexibility of chemical synthesis with the specificity of enzymatic reactions, are particularly promising for producing atom-specifically labeled ribonucleoside triphosphates (rNTPs) for in vitro transcription. nih.gov This allows for the targeted incorporation of this compound into specific locations within an RNA molecule, thereby simplifying complex NMR spectra and enabling the study of larger and more complex RNA systems. nih.gov
Furthermore, the development of novel protecting groups and solid-phase synthesis protocols will facilitate the automated chemical synthesis of RNAs containing this compound at any desired position. This will be particularly valuable for studying short RNAs or for incorporating the labeled nucleotide into specific domains of larger RNAs that are then assembled by enzymatic ligation.
The following table summarizes current and emerging technologies for isotope labeling of RNA:
| Labeling Technology | Description | Advantages | Future Directions |
| Uniform Labeling | Incorporation of isotopes (e.g., 13C, 15N) throughout the RNA molecule. | Provides global structural information. | Overcoming spectral complexity in large RNAs. |
| Site-Specific Labeling | Introduction of an isotope at a specific atomic position, such as in this compound. | Simplifies NMR spectra, allows for focused analysis of specific regions. | Improved synthesis efficiency and scalability. |
| Segmental Labeling | Labeling of a specific segment or domain within a larger RNA molecule. | Enables the study of large RNA-protein complexes. | Development of more efficient ligation techniques. |
| Chemo-enzymatic Synthesis | Combination of chemical synthesis of labeled precursors and enzymatic incorporation into RNA. | High flexibility in labeling patterns. | Broader availability of labeled precursors. |
Expanding the Application of this compound to Diverse RNA Classes and Viral RNAs
Ribothymidine, a modified nucleoside commonly found in the T-loop of transfer RNA (tRNA), plays a significant role in stabilizing tRNA structure. nih.govnih.gov The ability to introduce this compound into RNA opens up new avenues for investigating its role in a wide array of RNA classes beyond tRNA, including ribosomal RNA (rRNA), long non-coding RNAs (lncRNAs), and viral RNAs.
Non-Coding RNAs: The application of this compound will be instrumental in elucidating the structural and dynamic roles of this modified nucleoside in various non-coding RNAs. For instance, in ribosomal RNA, where modifications are crucial for ribosome assembly and function, site-specific labeling can provide insights into local conformational changes during translation. acs.org Similarly, for long non-coding RNAs, which are known to adopt complex three-dimensional structures to carry out their regulatory functions, this compound can serve as a precise probe to map tertiary interactions and dynamic regions. nih.gov
Viral RNAs: Viral genomes and their transcripts often contain structured RNA elements that are critical for viral replication, packaging, and immune evasion. nih.gov The study of the tRNA-like domain of turnip yellow mosaic virus (TYMV) RNA has already demonstrated the formation of ribothymidine in a viral RNA context. The targeted incorporation of this compound into viral RNAs, such as the highly structured 5'-untranslated region (5'-UTR) of the SARS-CoV-2 genome, can provide high-resolution structural data to guide the development of novel antiviral therapeutics. nih.govnih.gov NMR studies utilizing 13C-labeled viral RNA elements have already proven valuable in assigning resonances and determining secondary structures. nih.gov
Advances in Integrated Structural Biology Methodologies Utilizing Stable Isotopes
The future of RNA structural biology lies in the integration of multiple biophysical and computational techniques to overcome the limitations of any single method. Stable isotopes like this compound are central to these hybrid approaches.
NMR Spectroscopy: Solution NMR spectroscopy remains a cornerstone for studying the structure and dynamics of RNA in a near-native environment. The specific 13C label in this compound provides a sensitive probe for a variety of NMR experiments, including relaxation dispersion studies to characterize conformational exchange and Nuclear Overhauser Effect (NOE) experiments to determine local structure. nih.gov The simplification of spectra afforded by site-specific labeling is particularly crucial for pushing the size limits of RNAs amenable to NMR analysis. nih.gov
Mass Spectrometry: Mass spectrometry (MS) is a powerful tool for identifying and quantifying RNA modifications. nih.gov The known mass shift introduced by the 13C label in this compound can be used as an internal standard for the accurate quantification of ribothymidine levels in different cellular states or in response to external stimuli. Furthermore, techniques like MALDI-MS can be used to analyze RNA fragments containing the label to map modification sites within larger RNAs. researchgate.net
The following table outlines the integration of various structural biology methods with stable isotope labeling:
| Methodology | Integration with this compound | Insights Gained |
| NMR Spectroscopy | Provides specific chemical shift and relaxation data for the labeled site. | High-resolution local structure, dynamics, and intermolecular interactions. |
| Mass Spectrometry | Serves as a mass-shifted internal standard for quantification and identification. | Accurate quantification of ribothymidine modification and mapping of its location. |
| Cryo-Electron Microscopy | NMR-derived restraints from the labeled site can be used to refine low-resolution regions of cryo-EM maps. | High-resolution structure of dynamic RNA regions within large complexes. |
| Computational Modeling | Experimental restraints from the labeled site are used to guide and validate computational simulations. | Accurate models of RNA structure and conformational ensembles. |
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